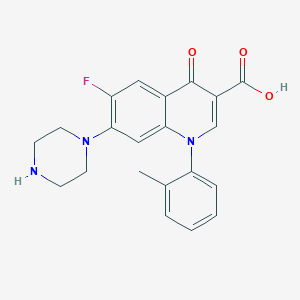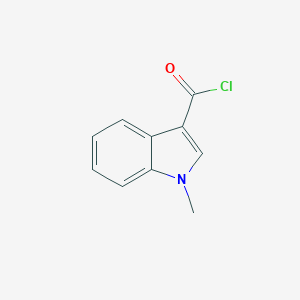
11-Keto Oxcarbazepine
Overview
Description
11-Keto Oxcarbazepine, also known as 10,11-Dihydro-10,11-dioxo-5H-dibenz[b,f]azepine-5-carboxamide, is a derivative of oxcarbazepine. Oxcarbazepine itself is a structural analog of carbamazepine, commonly used as an anticonvulsant and mood stabilizer.
Mechanism of Action
Target of Action
11-Keto Oxcarbazepine, a derivative of Oxcarbazepine, primarily targets voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
The compound interacts with its targets by inhibiting the activity of voltage-gated sodium channels . This inhibition stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This action helps to reduce the abnormal electrical activity in the brain that can lead to seizures .
Biochemical Pathways
This compound affects the biochemical pathways related to neuronal excitability. By inhibiting sodium channels, it reduces the influx of sodium ions into neurons, thereby preventing the initiation and transmission of action potentials . This action indirectly influences the release of excitatory neurotransmitters such as glutamate .
Pharmacokinetics
This compound is rapidly reduced by cytosolic enzymes in the liver to its primary metabolite, MHD . This reduction is mediated by cytosolic arylketone reductases . MHD is responsible for the bulk of the compound’s anti-epileptic activity . The compound is eliminated by conjugation with glucuronic acid . The absorption of this compound is complete, and its elimination half-life in adults is approximately 8-9 hours .
Result of Action
The molecular and cellular effects of this compound’s action result in a decrease in seizure frequency. By stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses, the compound reduces the incidence of seizures in epilepsy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food has no effect on the bioavailability of the compound . In patients with moderate to severe renal impairment, the elimination half-life of MHD is prolonged, necessitating a dose reduction . Furthermore, the compound has a low propensity for drug-drug interactions, making it a favorable choice for patients on multiple medications .
Biochemical Analysis
Biochemical Properties
11-Keto Oxcarbazepine is believed to exert its effects through interactions with various biomolecules. Like Oxcarbazepine, it is thought to interact with voltage-dependent sodium channels in the brain . This interaction helps stabilize hyperexcited neurons and suppress the propagation of excitatory impulses .
Cellular Effects
The effects of this compound on cellular processes are likely to be similar to those of Oxcarbazepine. Oxcarbazepine and its active metabolite, 10-monohydroxy derivative (MHD), have been shown to influence cell function by blocking voltage-dependent sodium channels . This action stabilizes hyperexcited neurons, suppressing the propagation of excitatory impulses .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve the blockade of voltage-dependent sodium channels . This action stabilizes hyperexcited neurons, suppressing the propagation of excitatory impulses . The reduction of the keto-group of Oxcarbazepine to form this compound is mediated by cytosolic arylketone reductases .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that Oxcarbazepine is rapidly reduced to its active metabolite, MHD, which is responsible for the pharmacological effect of the drug . This suggests that the effects of this compound may also be rapid and potentially short-lived.
Dosage Effects in Animal Models
Oxcarbazepine and its active metabolite, MHD, have shown potent antiepileptic activity in animal models, comparable to that of Carbamazepine and Phenytoin .
Metabolic Pathways
This compound is formed from Oxcarbazepine through the action of cytosolic arylketone reductases . This suggests that it is involved in the same metabolic pathways as Oxcarbazepine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Keto Oxcarbazepine typically involves the oxidation of oxcarbazepine. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure complete oxidation without degrading the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalytic oxidation with supported metal catalysts can be employed to achieve high selectivity and conversion rates. The process parameters, such as temperature, pressure, and solvent choice, are optimized to maximize the production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 11-Keto Oxcarbazepine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming oxcarbazepine.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Oxcarbazepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Keto Oxcarbazepine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of oxcarbazepine and its metabolites.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its anticonvulsant properties and potential use in treating epilepsy and mood disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a precursor in the synthesis of other bioactive compounds
Comparison with Similar Compounds
Carbamazepine: A widely used anticonvulsant with a similar structure but different metabolic pathways and side effect profiles.
Oxcarbazepine: The parent compound of 11-Keto Oxcarbazepine, with a hydroxyl group instead of a ketone group at the 11th position.
Eslicarbazepine Acetate: A newer anticonvulsant that is a prodrug of eslicarbazepine, with improved pharmacokinetics and fewer side effects compared to oxcarbazepine
Uniqueness: this compound is unique due to the presence of the ketone group, which may alter its pharmacokinetic properties and metabolic stability. This modification can potentially lead to different therapeutic effects and side effect profiles compared to its analogs .
Properties
IUPAC Name |
5,6-dioxobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8H,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBHPEHRMYFCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202042 | |
| Record name | 11-Keto oxcarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537693-29-1 | |
| Record name | 11-Keto oxcarbazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537693291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Keto oxcarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-KETO OXCARBAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545F679M12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


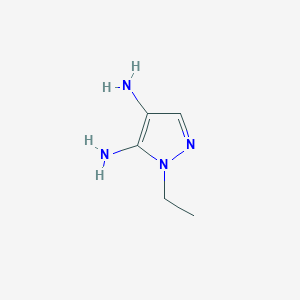
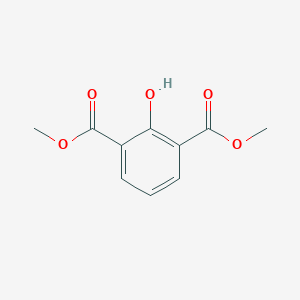
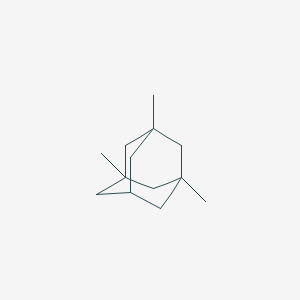
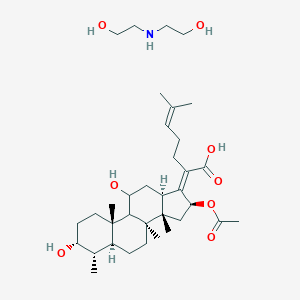

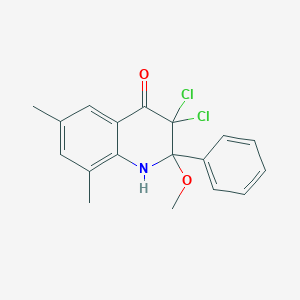
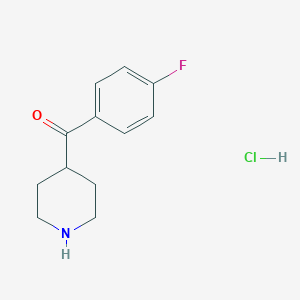


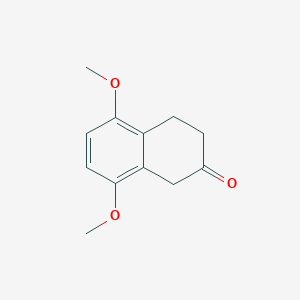

![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)
